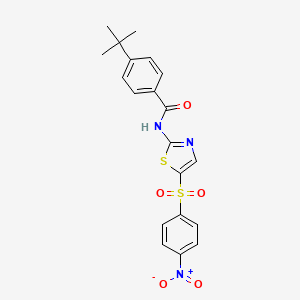

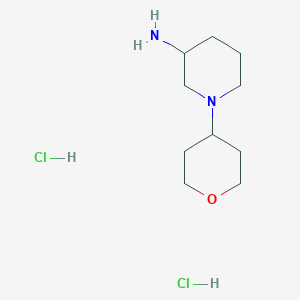

![molecular formula C28H34N2O4 B2509147 2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-14-2](/img/structure/B2509147.png)

2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. These compounds are known for their potential biological activities, which include antibacterial properties as demonstrated by a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, against S. aureus and E. coli .

Synthesis Analysis

The synthesis of related compounds involves a multicomponent process that allows for the creation of a library of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . A similar synthetic route may be employed for the compound , starting with appropriate precursors such as o-hydroxybenzoylpyruvate, an appropriate diamine, and an aromatic aldehyde. The process typically results in high yields and the ability to introduce a wide range of substituents .

Molecular Structure Analysis

The molecular structure of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones is characterized by a chromeno[2,3-c]pyrrole core, which can be functionalized with various substituents. The presence of a diethylamino propyl group and a propoxyphenyl group in the compound of interest suggests potential for increased molecular interactions and possibly enhanced biological activity due to these additional functional groups.

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the presence of the diethylamino and propoxyphenyl groups. These may participate in various chemical reactions, potentially including interactions with biological targets or reactivity under synthetic conditions that could lead to further derivatization or transformation of the compound.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds are known to be crystallizable, which suggests that the compound may also exhibit this property, facilitating its isolation and purification . The presence of both hydrophobic (propoxyphenyl) and potentially ionizable (diethylamino) groups indicates that the compound may have a complex solubility profile, which could be relevant for its biological activity and formulation.

Aplicaciones Científicas De Investigación

Chemosensors for Metal Ions

Compounds structurally related to the one mentioned, such as naphthoquinone derivatives, have been explored for their potential as chemosensors for transition metal ions. These compounds, through their molecular recognition abilities, exhibit remarkable selectivity towards specific metal ions, which could be harnessed for detecting and quantifying metal ions in various environments (Gosavi-Mirkute et al., 2017).

Photoluminescent Materials

Related research includes the development of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, which are known for their strong photoluminescence. Such materials are promising for electronic applications due to their good solubility, processability into thin films, and photochemical stability (Beyerlein & Tieke, 2000).

Inhibitors of Lipid Peroxidation

Compounds with structures incorporating pyrrole and dione units have been studied for their ability to inhibit lipid peroxidation, which is a process contributing to cellular damage and diseases. These inhibitors show promise in protecting against oxidative stress-related damage in biological systems (Braughler et al., 1987).

Antibacterial Activity

Derivatives of pyrrolidine-2,4-diones have been explored for their antibacterial properties. These compounds show moderate activity against common bacterial strains such as S. aureus and E. coli, highlighting their potential in the development of new antibacterial agents (Angelov et al., 2023).

Propiedades

IUPAC Name |

2-[3-(diethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O4/c1-5-17-33-21-12-10-20(11-13-21)25-24-26(31)22-18-19(4)9-14-23(22)34-27(24)28(32)30(25)16-8-15-29(6-2)7-3/h9-14,18,25H,5-8,15-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCCBPDHRVHPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)